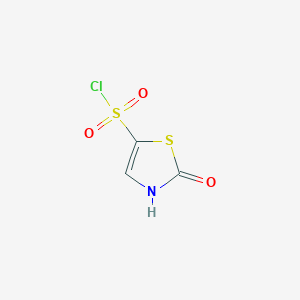

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

Description

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride (CAS: 133578-40-2, CID: 16228937) is a sulfur-containing heterocyclic compound characterized by a five-membered thiazole ring fused with a sulfonyl chloride group. Its molecular formula is C₃H₂ClNO₃S₂, with a molecular weight of 199.64 g/mol. Key structural features include:

The compound is a reactive intermediate used in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Its predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, range from 138.5–149.9 Ų depending on adduct formation (e.g., [M+H]⁺: 139.7 Ų; [M+Na]⁺: 149.9 Ų) .

Properties

IUPAC Name |

2-oxo-3H-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO3S2/c4-10(7,8)2-1-5-3(6)9-2/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRGYLBPATUIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=O)N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930396-12-6 | |

| Record name | 2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides and sulfones.

Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have been synthesized and tested for their activity against human glioblastoma and melanoma cells. The structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring can enhance anticancer properties, with some compounds exhibiting IC50 values in the low micromolar range (10–30 µM) .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For example, novel thiazole-integrated compounds demonstrated significant activity in animal models of epilepsy, with median effective doses significantly lower than standard treatments . The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant efficacy.

Organic Synthesis

Reagent in Chemical Reactions

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various thiazole derivatives through reactions such as acylation and sulfonylation. Its ability to introduce sulfonyl groups into organic molecules makes it a key building block in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Thiazole Derivatives

The compound's reactivity allows for the formation of complex thiazole structures via multi-step synthetic routes. For example, it has been employed in the synthesis of thiazolidinone derivatives that exhibit antibacterial properties against resistant strains such as MRSA .

Material Science

Development of Functional Materials

In material science, this compound has been explored for its potential to create functional materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study 1: Anticancer Activity

A study investigated a series of thiazole derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines including U251 (glioblastoma) and WM793 (melanoma). The most active compound exhibited an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Anticonvulsant Efficacy

In another study focused on anticonvulsant activity, a library of thiazole-based compounds was synthesized using this compound as a key intermediate. The most effective compound showed a median effective dose of 24 mg/kg in seizure models, demonstrating superior efficacy compared to existing medications .

Data Tables

| Application Area | Compound Type | Activity/Property | IC50/ED50 Values |

|---|---|---|---|

| Anticancer | Thiazole Derivatives | Cytotoxicity | IC50 = 10–30 µM |

| Anticonvulsant | Thiazole Integrates | Seizure Protection | ED50 = 24 mg/kg |

| Organic Synthesis | Sulfonylation Reagents | Building Block for Synthesis | N/A |

| Material Science | Polymer Composites | Enhanced Mechanical Strength | N/A |

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

- Structural Difference : Incorporates a methyl group at position 4 of the thiazole ring.

- Molecular Formula: C₄H₄ClNO₃S₂.

- Commercial Availability: Listed by Santa Cruz Biotechnology (Catalog #sc-349606) at $285/250 mg and $584/1 g .

- Applications: Primarily used as a building block for sulfonamide derivatives.

5-Phenyl-1,3-thiazole-4-sulfonyl Chloride

- Structural Difference : Substituted with a phenyl group at position 5 and lacks the oxo group in the dihydrothiazole ring.

- Synthesis: Synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination .

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl Chloride

- Structural Difference : Replaces the sulfur atom in the thiazole ring with oxygen (benzoxazole core).

Comparative Data Tables

Table 1: Structural and Commercial Comparison

Table 2: Predicted Physicochemical Properties

| Compound | Adduct | Predicted CCS (Ų) |

|---|---|---|

| This compound | [M+H]⁺ | 139.7 |

| [M+Na]⁺ | 149.9 | |

| [M-H]⁻ | 138.5 | |

| 4-Methyl derivative | Not reported | — |

| Benzoxazole analog | Not reported | — |

Key Research Findings

- Reactivity: The oxo group in the dihydrothiazole ring enhances electrophilicity at the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines) compared to non-oxo analogs .

- Biological Activity : Thiazole sulfonyl chlorides with aryl substituents (e.g., 5-phenyl derivative) demonstrate superior antitumor activity compared to alkyl-substituted variants, likely due to improved lipophilicity and target binding .

Biological Activity

2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a sulfonyl chloride functional group, which contributes to its reactivity towards nucleophiles. This structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity enables the compound to inhibit enzyme activity by modifying critical residues within the active sites of enzymes. The following are key aspects of its mechanism:

- Nucleophilic Substitution : The sulfonyl chloride group can react with amines, alcohols, and thiols to form sulfonamide derivatives, which have demonstrated various biological activities.

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor in therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that modifications of the thiazole ring enhance activity against various bacterial strains .

Anticancer Potential

The compound has been implicated in anticancer research. Its derivatives have shown cytotoxic effects against several cancer cell lines. For instance, compounds derived from thiazole structures have demonstrated IC50 values indicating significant antiproliferative activity .

Enzyme Inhibition Studies

Recent studies highlight the compound's role in inhibiting specific enzymes crucial for cancer progression. For example, it has been identified as a potential inhibitor of TLK2 (tanscriptional regulator), with varying potency depending on structural modifications .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.